Gbr 12935

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Dopamine Reuptake Inhibitor

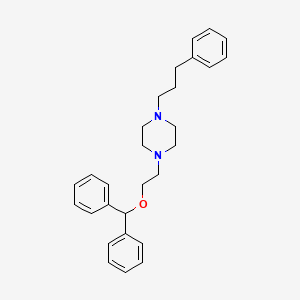

-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine, also known as GBR-12935, is a potent and selective dopamine reuptake inhibitor [1]. This means it blocks the transport of dopamine, a neurotransmitter, back into nerve cells in the brain. By increasing dopamine levels in the synapse, GBR-12935 influences dopaminergic pathways [1].

Here's a link to the PubChem entry for GBR-12935, which confirms its role as a dopamine reuptake inhibitor: 1: )

Applications in Parkinson's Disease Research

Due to its ability to elevate dopamine levels, GBR-12935 has been extensively used in animal research to study Parkinson's disease, a neurodegenerative disorder characterized by dopamine deficiency [1, 2]. Researchers employ GBR-12935 to investigate the effects of increased dopamine signaling on motor function and other aspects of the disease progression in animal models [2].

Here are some references for the use of GBR-12935 in Parkinson's disease research:

GBR 12935 is a piperazine derivative recognized primarily as a potent and selective dopamine reuptake inhibitor. Its chemical formula is C₂₈H₃₄N₂O, with a molar mass of approximately 414.593 g·mol⁻¹. Initially developed in its tritiated form for mapping dopaminergic neurons, GBR 12935 selectively labels dopamine transporter proteins, making it valuable in neuroscience research, particularly concerning Parkinson's disease and dopamine pathways in the brain .

GBR 12935 undergoes several significant chemical interactions, particularly involving its binding affinity to dopamine transporters. The compound's binding characteristics have been extensively studied, revealing that it inhibits the binding of other compounds such as amfonelic acid and methylphenidate, indicating its selectivity for the dopamine transporter . The dissociation constant (Kd) for GBR 12935 is reported to be around 5.5 nM in rat striatal membranes, demonstrating its potency as a dopamine uptake inhibitor .

The biological activity of GBR 12935 is primarily linked to its role as a dopamine transporter inhibitor. In experimental settings, it has been shown to significantly increase extracellular levels of dopamine, achieving up to 400% of basal levels during application in the nucleus accumbens . This action underscores its potential implications in treating disorders associated with dopamine dysregulation, such as Parkinson's disease and schizophrenia.

The synthesis of GBR 12935 typically involves multi-step organic synthesis techniques. The process begins with the formation of the piperazine ring, followed by the introduction of various aromatic groups that contribute to the compound's structure. Specific synthetic pathways may vary but generally include steps such as alkylation and acylation reactions to achieve the desired molecular configuration .

GBR 12935 is primarily utilized in research settings focused on dopaminergic systems. Its applications include:

- Neuroscience Research: Used extensively to study dopamine pathways and their implications in neurodegenerative diseases.

- Diagnostic Imaging: Although not widely used for clinical diagnosis anymore due to advancements like Ioflupane, it has historical significance in mapping dopaminergic activity in the brain.

- Pharmacological Studies: Investigated for its potential therapeutic effects on conditions related to dopamine dysfunction.

Interaction studies involving GBR 12935 have revealed its competitive binding nature at dopamine transport sites. It has been shown to interact with various substances, including:

- Cocaine: Competes for binding at similar sites, indicating overlapping mechanisms of action.

- Methylphenidate: Another stimulant that shares similar pharmacological properties.

- Amfonelic Acid: Inhibits the binding of GBR 12935, showcasing its role as a reference compound in studies assessing dopamine uptake inhibitors .

These interactions highlight GBR 12935's unique position within a class of compounds targeting dopamine transporters.

GBR 12935 shares structural and functional similarities with several other compounds known for their effects on the dopaminergic system. Below is a comparison with notable similar compounds:

| Compound Name | Structure Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| Methylphenidate | Piperidine derivative | Dopamine reuptake inhibitor | Used clinically for ADHD |

| Amfonelic Acid | Phenylpiperazine | Dopamine transporter inhibitor | Less selective than GBR 12935 |

| Mazindol | Diphenylalkylpiperazine | Dopamine reuptake inhibitor | Also affects norepinephrine uptake |

| Cocaine | Benzoylmethylecgonine | Dopamine reuptake inhibitor | Highly addictive properties |

GBR 12935 stands out due to its high selectivity for the dopamine transporter, making it particularly useful in research settings focused on understanding dopaminergic dysfunction without significant interaction with other neurotransmitter systems.

GBR 12935, chemically designated as 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine, is a piperazine derivative with dual substituents. Its molecular structure comprises a piperazine ring linked to a 2-(diphenylmethoxy)ethyl group at position 1 and a 3-phenylpropyl chain at position 4.

| Property | Value | Source |

|---|---|---|

| Molecular Formula (Free Base) | C₂₈H₃₄N₂O | |

| Molecular Weight (Free Base) | 414.6 g/mol | |

| Molecular Formula (Dihydrochloride) | C₂₈H₃₆Cl₂N₂O | |

| Molecular Weight (Dihydrochloride) | 487.5 g/mol |

The diphenylmethoxyethyl substituent contributes to high lipophilicity, while the phenylpropyl group enhances binding affinity to dopamine transporters. Structural analogs, such as GBR 12909, differ primarily in substituent electronegativity but share core pharmacophores.

Synthesis Pathways and Radiolabelling Techniques

Synthetic Routes

GBR 12935 is synthesized through multi-step alkylation of piperazine. Key steps include:

- Piperazine Core Formation: Piperazine is alkylated with 3-phenylpropyl bromide to introduce the substituent at position 4.

- Diphenylmethoxyethyl Substitution: A 2-(diphenylmethoxy)ethyl group is attached to position 1 via nucleophilic substitution, using intermediates like 2-bromoethyl diphenyl ether.

- Salt Formation: The free base is treated with hydrochloric acid to yield the dihydrochloride salt, enhancing solubility for pharmacological studies.

Radiolabelling Methods

For research applications, GBR 12935 is radiolabelled using tritium (³H) or iodine (¹²⁵I):

- Tritium Labelling: Catalytic hydrogenation of brominated precursors or direct substitution introduces ³H at specific positions.

- Photoaffinity Probes: Derivatives like 3-azido[³H]GBR-12935 incorporate an azide group for covalent labeling of dopamine transporters under UV light.

Physicochemical Properties and Stability

Key Properties

Stability and Reactivity

GBR 12935 dihydrochloride demonstrates:

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

MeSH Pharmacological Classification

Other CAS

Wikipedia

Dates

Destruction of noradrenergic terminals increases dopamine concentration and reduces dopamine metabolism in the medial prefrontal cortex

Rita Gálosi, Zoltán Petykó, Veronika Kállai, Attila Tóth, Tamás Ollmann, László Péczely, Anita Kovács, Beáta Berta, László LénárdPMID: 29454007 DOI: 10.1016/j.bbr.2018.02.016

Abstract

Effects of destroyed noradrenergic (NE) innervation in the medial prefrontal cortex (mPFC) were examined on dopamine (DA) content and metabolism. Six-hydroxy-DOPA (6-OHDOPA) or 6-hydroxy-dopamine (6-OHDA) in combination with a potent DA reuptake inhibitor GBR 12935 or 6-OHDA were injected bilaterally into the mPFC in separate groups of animals. In addition, GBR 12935 or vehicle was injected into the mPFC in two other groups of animals as control experiments. NE and DA concentrations from postmortem tissue of the mPFC were measured using HPLC with electrochemical detection. In addition, extracellular NE, DA and DOPAC levels were determined using in vivo microdialysis after the 6-OHDA lesion in combination with GBR 12935 pretreatment in the mPFC. Using reverse microdialysis of alpha-2-adrenoreceptor antagonist yohimbine, we tested the remaining activity of NE innervation and the extracellular concentration of DA and DOPAC. NE and DA concentrations from postmortem tissue of the mPFC showed that 6-OHDOPA lesion reduced NE concentration to 76%, which was a non-significant alteration, however it enhanced significantly DA concentration to 186% compared to vehicle. After 6-OHDA lesion with GBR 12935 pretreatment, concentration of NE significantly decreased to 51% and DA level increased to 180%. 6-OHDA lesion without GBR 12635 pretreatment decreased NE concentration to 23% and DA concentration to 67%. In the microdialysis experiment, after 6-OHDA lesion with GBR 12935 pretreatment, extracellular NE levels were not detectable, whereas extracellular DA levels were increased and DOPAC levels were decreased compared to controls. Reverse microdialysis of yohimbine demonstrated that the residual NE innervation was able to increase NE level and DA levels, but DOPAC concentration remained low after lesion of the NE terminals. These findings suggest that the damage of NE innervation in the mPFC may alter extracellular DA level due to a reduced DA clearance.Time-dependent changes in GLT-1 functioning in striatum of hemi-Parkinson rats

Ann Massie, Stéphanie Goursaud, Anneleen Schallier, Katia Vermoesen, Charles K Meshul, Emmanuel Hermans, Yvette MichottePMID: 20643175 DOI: 10.1016/j.neuint.2010.07.004

Abstract

Striatal dopamine loss in Parkinson's disease is accompanied by a dysregulation of corticostriatal glutamatergic neurotransmission. Within this study, we investigated striatal expression and activity of the glial high-affinity Na(+)/K(+)-dependent glutamate transporters, GLT-1 and GLAST, in the 6-hydroxydopamine hemi-Parkinson rat model at different time points after unilateral 6-hydroxydopamine injection into the medial forebrain bundle. Using semi-quantitative Western blotting and an ex vivo D-[(3)H]-aspartate uptake assay, we showed a time-dependent bilateral effect of unilateral 6-hydroxydopamine lesioning on the expression as well as activity of GLT-1. At 3 and 12 weeks post-lesion, striatal GLT-1 function was bilaterally upregulated whereas at 5 weeks there was no change. Even though our data do not allow a straightforward conclusion as for the role of glutamate transporters in the pathogenesis of the disease, they do clearly demonstrate a link between disturbed glutamatergic neurotransmission and glutamate transporter functioning in the striatum of a rat model for Parkinson's disease.HPC-1/syntaxin 1A gene knockout mice show abnormal behavior possibly related to a disruption in 5-HTergic systems

Tomonori Fujiwara, Masumi Snada, Takefumi Kofuji, Takeo Yoshikawa, Kimio AkagawaPMID: 20576034 DOI: 10.1111/j.1460-9568.2010.07269.x

Abstract

HPC-1/syntaxin 1A (STX1A) is thought to regulate the exocytosis of synaptic vesicles in neurons. In recent human genetic studies, STX1A has been implicated in neuropsychological disorders. To examine whether STX1A gene ablation is responsible for abnormal neuropsychological profiles observed in human psychiatric patients, we analysed the behavioral phenotype of STX1A knockout mice. Abnormal behavior was observed in both homozygotes (STX1A(-/-)) and heterozygotes (STX1A(+/-)) in a social interaction test, a novel object exploring test and a latent inhibition (LI) test, but not in a pre-pulse inhibition test. Interestingly, attenuation of LI, which is closely related to human schizotypic symptoms, was restored by administration of the selective serotonin reuptake inhibitor, fluoxetine, but not by the dopamine reuptake inhibitor, GBR12935, or the noradrenalin reuptake inhibitor, desipramine. We also observed that LI attenuation was restored by DOI (a 5-HT(2A) receptor agonist), but not by 8-OH-DPAT (a 5-HT(1A) receptor agonist), mCPP (a 5-HT(2C) receptor agonist), SKF 38393 (a D(1) receptor agonist), quinpirole (a D(2)/D(3) receptor agonist) or haloperidol (a D(2)/D(3) receptor antagonist). Thus, attenuation of LI is mainly caused by disruption of 5-HT-ergic systems via 5-HT(2A) receptors. In addition, 5-HT release from hippocampal and hypothalamic slices was significantly reduced. Therefore, ablation of STX1A may cause disruption of 5-HT-ergic transmission and induce abnormal behavior.Norepinephrine activates dopamine D4 receptors in the rat lateral habenula

David H Root, Alexander F Hoffman, Cameron H Good, Shiliang Zhang, Eduardo Gigante, Carl R Lupica, Marisela MoralesPMID: 25716845 DOI: 10.1523/JNEUROSCI.4525-13.2015

Abstract

The lateral habenula (LHb) is involved in reward and aversion and is reciprocally connected with dopamine (DA)-containing brain regions, including the ventral tegmental area (VTA). We used a multidisciplinary approach to examine the properties of DA afferents to the LHb in the rat. We find that >90% of VTA tyrosine hydroxylase (TH) neurons projecting to the LHb lack vesicular monoamine transporter 2 (VMAT2) mRNA, and there is little coexpression of TH and VMAT2 protein in this mesohabenular pathway. Consistent with this, electrical stimulation of LHb did not evoke DA-like signals, assessed with fast-scan cyclic voltammetry. However, electrophysiological currents that were inhibited by L741,742, a DA-D4-receptor antagonist, were observed in LHb neurons when DA uptake or degradation was blocked. To prevent DA activation of D4 receptors, we repeated this experiment in LHb slices from DA-depleted rats. However, this did not disrupt D4 receptor activation initiated by the dopamine transporter inhibitor, GBR12935. As the LHb is also targeted by noradrenergic afferents, we examined whether GBR12935 activation of DA-D4 receptors occurred in slices depleted of norepinephrine (NE). Unlike DA, NE depletion prevented the activation of DA-D4 receptors. Moreover, direct application of NE elicited currents in LHb neurons that were blocked by L741,742, and GBR12935 was found to be a more effective blocker of NE uptake than the NE-selective transport inhibitor nisoxetine. These findings demonstrate that NE is released in the rat LHb under basal conditions and that it activates DA-D4 receptors. Therefore, NE may be an important regulator of LHb function.Dopamine Evokes a Trace Amine Receptor-dependent Inward Current that is Regulated by AMP Kinase in Substantia Nigra Dopamine Neurons

Wei Yang, Adam C Munhall, Steven W JohnsonPMID: 31883822 DOI: 10.1016/j.neuroscience.2019.11.044

Abstract

We reported recently that activators of AMP-activated protein kinase (AMPK) slow the rundown of current evoked by the D2 autoreceptor agonist quinpirole in rat substantia nigra compacta (SNC) dopamine neurons. The present study examined the effect of AMPK on current generated by dopamine, which unlike quinpirole, is a substrate for the dopamine transporter (DAT). Using whole-cell patch-clamp, we constructed current-voltage (I-V) plots while superfusing brain slices with dopamine (100 μM) for 25 min. Two minutes after starting superfusion, dopamine evoked a peak current with an average slope conductance of 0.97 nS and an estimated reversal potential (E) of -113 mV, which is near that expected for K

. But after 10 min of superfusion, dopamine-evoked currents had shifted to more depolarized values with a slope conductance of 0.64 nS and an E

of -83 mV. This inward shift in current was completely blocked by the DAT inhibitor GBR12935. However, an AMPK blocking agent (dorsomorphin) permitted the emergence of inward current despite the continued presence of the DAT inhibitor. When D2 autoreceptors were blocked by sulpiride, I-V plots showed that dopamine evoked an inward current with an estimated slope conductance of 0.45 nS with an E

of -57 mV. Moreover, this inward current was completely blocked by the trace amine-associated receptor 1 (TAAR1) antagonist EPPTB. These results suggest that dopamine activates a TAAR1-dependent non-selective cation current that is regulated by AMPK.

The effect of chronic methylphenidate administration on presynaptic dopaminergic parameters in a rat model for ADHD

Y Simchon, A Weizman, M RehaviPMID: 20493667 DOI: 10.1016/j.euroneuro.2010.04.007

Abstract

Dysregulations in monoaminergic systems have been implicated in attention deficit/hyperactivity disorder. The spontaneous hypertensive rats (SHR) are used as an animal model for ADHD. Juvenile SHR rats exhibited low dopamine transporter (DAT) density, low vesicular monoamine transporter 2 (VMAT2) density and lower unstimulated dopamine (DA) release in comparison to their corresponding WKY controls. Chronic methylphenidate treatment of the young SHR rats was associated with lower DAT density and lower unstimulated basal dopamine release but with enhanced potassium- and amphetamine-induced dopamine release. These neurochemical alterations might be relevant to the pathophysiology and to the beneficial effect of methylphenidate in ADHD.Dopamine D4 receptor excitation of lateral habenula neurons via multiple cellular mechanisms

Cameron H Good, Huikun Wang, Yuan-Hao Chen, Carlos A Mejias-Aponte, Alexander F Hoffman, Carl R LupicaPMID: 24155292 DOI: 10.1523/JNEUROSCI.1844-13.2013

Abstract

Glutamatergic lateral habenula (LHb) output communicates negative motivational valence to ventral tegmental area (VTA) dopamine (DA) neurons via activation of the rostromedial tegmental nucleus (RMTg). However, the LHb also receives a poorly understood DA input from the VTA, which we hypothesized constitutes an important feedback loop regulating DA responses to stimuli. Using whole-cell electrophysiology in rat brain slices, we find that DA initiates a depolarizing inward current (I(DAi)) and increases spontaneous firing in 32% of LHb neurons. I(DAi) was also observed upon application of amphetamine or the DA uptake blockers cocaine or GBR12935, indicating involvement of endogenous DA. I(DAi) was blocked by D4 receptor (D4R) antagonists (L745,870 or L741,742), and mimicked by a selective D4R agonist (A412997). I(DAi) was associated with increased whole-cell conductance and was blocked by Cs+ or a selective blocker of hyperpolarization-activated cyclic nucleotide-gated (HCN) ion channel, ZD7288. I(DAi) was also associated with a depolarizing shift in half-activation voltage for the hyperpolarization-activated cation current (Ih) mediated by HCN channels. Recordings from LHb neurons containing fluorescent retrograde tracers revealed that I(DAi) was observed only in cells projecting to the RMTg and not the VTA. In parallel with direct depolarization, DA also strongly increased synaptic glutamate release and reduced synaptic GABA release onto LHb cells. These results demonstrate that DA can excite glutamatergic LHb output to RMTg via multiple cellular mechanisms. Since the RMTg strongly inhibits midbrain DA neurons, activation of LHb output to RMTg by DA represents a negative feedback loop that may dampen DA neuron output following activation.Adolescent social defeat alters markers of adult dopaminergic function

Andrew M Novick, Gina L Forster, Shanaz M Tejani-Butt, Michael J WattPMID: 21741457 DOI: 10.1016/j.brainresbull.2011.06.009

Abstract

Stressful experiences during adolescence can alter the trajectory of neural development and contribute to psychiatric disorders in adulthood. We previously demonstrated that adolescent male rats exposed to repeated social defeat stress show changes in mesocorticolimbic dopamine content both at baseline and in response to amphetamine when tested in adulthood. In the present study we examined whether markers of adult dopamine function are also compromised by adolescent experience of social defeat. Given that the dopamine transporter as well as dopamine D1 receptors act as regulators of psychostimulant action, are stress sensitive and undergo changes during adolescence, quantitative autoradiography was used to measure [(3)H]-GBR12935 binding to the dopamine transporter and [(3)H]-SCH23390 binding to dopamine D1 receptors, respectively. Our results indicate that social defeat during adolescence led to higher dopamine transporter binding in the infralimbic region of the medial prefrontal cortex and higher dopamine D1 receptor binding in the caudate putamen, while other brain regions analyzed were comparable to controls. Thus it appears that social defeat during adolescence causes specific changes to the adult dopamine system, which may contribute to behavioral alterations and increased drug seeking.Bidirectional dopamine modulation of excitatory and inhibitory synaptic inputs to subthalamic neuron subsets containing α4β2 or α7 nAChRs

Chunyi Zhou, Weixin Gu, Haichuan Wu, Xiang Yan, Purnima Deshpande, Cheng Xiao, Henry A LesterPMID: 30660626 DOI: 10.1016/j.neuropharm.2019.01.015

Abstract

The subthalamic nucleus (STN) possesses microcircuits distinguished by subtypes of nicotinic acetylcholine receptors (nAChRs). Although dysfunction of the STN is well-known in Parkinson's disease, there is still little information about whether dopamine differentially modulates excitatory and inhibitory synaptic inputs to STN neurons expressing different nAChR subtypes. To address this issue, we performed brain slice patch-clamp recordings on STN neurons, while we pharmacologically manipulated dopaminergic inputs. In STN neuron subsets containing either α4β2 or α7 nAChRs, Dand D

receptors respectively enhanced and inhibited spontaneous inhibitory and excitatory postsynaptic currents (sIPSCs and sEPSCs) and firing rates. The elevation of dopamine levels resulted in diverse regulations of synaptic transmission in these two neuron subsets, and interestingly, the dopamine regulation of sIPSCs significantly correlated with that of sEPSCs. Surprisingly, depletion of dopamine either by reserpine treatment or by unilateral 6-OHDA lesion of nigrostriatal dopaminergic neurons did not alter synaptic inputs to STN neurons, but STN neurons in the 6-OHDA-lesioned side exhibited hyperactivity. In summary, dopamine regulated both GABAergic and glutamatergic synaptic inputs to STN neuron subsets containing either α4β2 or α7 nAChRs, forming a balancing machinery to control neuronal activity. In parkinsonian mice, postsynaptic mechanisms may exist and contribute to the hyperactivity of STN neurons.